(1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene
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Overview
Description
(1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene is a chemical compound characterized by the presence of two nitrophenyl groups attached to a triazene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene typically involves the reaction of 2-nitroaniline with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes and ensure consistent quality. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized to form more complex nitro compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted triazene derivatives.
Scientific Research Applications
(1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene involves its interaction with molecular targets through its nitrophenyl groups. These groups can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. The triazene core can also participate in electron transfer reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (1e)-1-Methyl-3-(2-nitrophenyl)triaz-1-ene
- (1e)-3,3-Dimethyl-1-(2-nitrophenyl)triaz-1-ene
- (E)-1-(4-Methoxyphenyl)-3-(2-nitrophenyl)triaz-1-ene
Uniqueness
(1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene is unique due to the presence of two nitrophenyl groups, which enhance its reactivity and potential applications. The symmetrical structure of the compound also contributes to its stability and makes it an attractive candidate for various chemical transformations and applications.
Properties
CAS No. |
5076-48-2 |
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Molecular Formula |
C12H9N5O4 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
2-nitro-N-[(2-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9N5O4/c18-16(19)11-7-3-1-5-9(11)13-15-14-10-6-2-4-8-12(10)17(20)21/h1-8H,(H,13,14) |
InChI Key |
JUMQSVATBIENEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NN=NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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